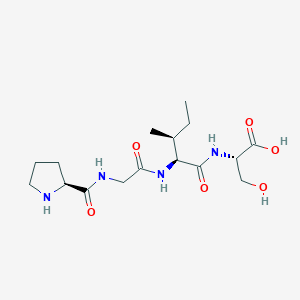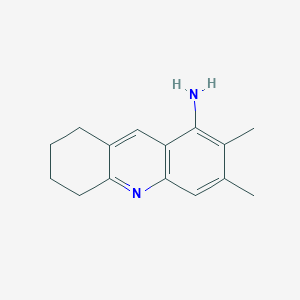![molecular formula C14H15NS B14226656 2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine CAS No. 820961-89-5](/img/structure/B14226656.png)
2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine is a chemical compound that belongs to the class of organosulfur compounds It features a pyridine ring substituted with a sulfanyl group attached to a phenylpropan-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine typically involves the reaction of 2-chloropyridine with 2-phenylpropan-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
特性
CAS番号 |
820961-89-5 |
|---|---|
分子式 |
C14H15NS |
分子量 |
229.34 g/mol |
IUPAC名 |
2-(2-phenylpropan-2-ylsulfanyl)pyridine |
InChI |
InChI=1S/C14H15NS/c1-14(2,12-8-4-3-5-9-12)16-13-10-6-7-11-15-13/h3-11H,1-2H3 |
InChIキー |
ARQOEZVEDQGMNB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)SC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


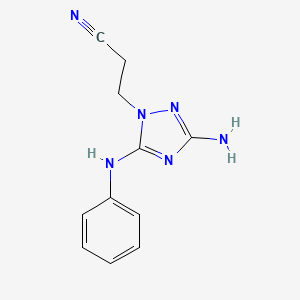
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
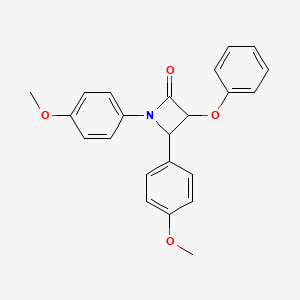
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
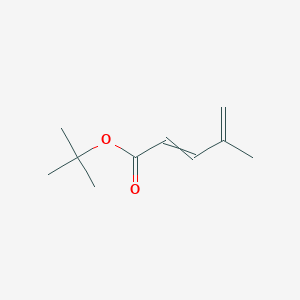
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
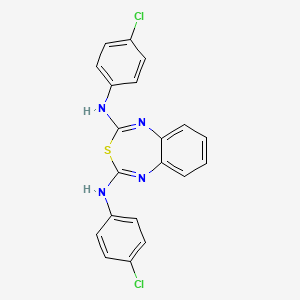

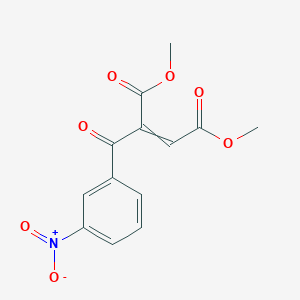
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
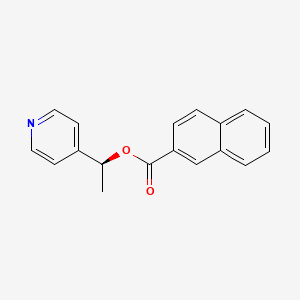
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
